5,7,8-Trihydroxy-3-methoxyflavone

Metabolic stability Drug metabolism Pharmacokinetics

Dissect antioxidant signaling (Nrf2/ARE) without confounding direct radical scavenging. This 3-O-methylated flavone attenuates DPPH/superoxide scavenging by 20-40% vs. 3-hydroxy flavonols, enabling cleaner mechanistic studies. - Matched SAR comparator pair: norwogonin (3-H analog) & 5,7,8-trimethoxyflavone. - Intermediate hepatic stability: greater than galangin, lower than fully methylated flavones, ideal for ranking Phase II conjugation susceptibility. - In stock with competitive pricing for immediate global dispatch.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 33910-28-0
Cat. No. B15478056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,8-Trihydroxy-3-methoxyflavone
CAS33910-28-0
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCOC1=C(OC2=C(C1=O)C(=CC(=C2O)O)O)C3=CC=CC=C3
InChIInChI=1S/C16H12O6/c1-21-16-13(20)11-9(17)7-10(18)12(19)15(11)22-14(16)8-5-3-2-4-6-8/h2-7,17-19H,1H3
InChIKeyIDYSOKBAVNNCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7,8-Trihydroxy-3-methoxyflavone: Structural Identity and Procurement


5,7,8-Trihydroxy-3-methoxyflavone (CAS 33910-28-0), also designated as 8-Hydroxygalangin 3-methyl ether [1], is a naturally occurring O-methylated flavonoid belonging to the flavone subclass [2]. The compound is characterized by a 3-methoxy substitution on the C-ring and a 5,7,8-trihydroxy pattern on the A-ring of the flavone backbone . This specific substitution pattern differentiates it from more common flavones such as galangin (3,5,7-trihydroxyflavone) and norwogonin (5,7,8-trihydroxyflavone), and is critical for its distinct lipophilicity, metabolic stability, and target interaction profile relevant to scientific procurement decisions [3].

Why This Compound Cannot Be Replaced by Generic Hydroxyflavone Analogs


The combination of a 3-methoxy group with a 5,7,8-trihydroxy A-ring pattern in 5,7,8-Trihydroxy-3-methoxyflavone creates a unique pharmacological profile that cannot be replicated by simple hydroxyflavone analogs such as norwogonin or galangin. The 3-O-methylation blocks a major metabolic conjugation site, conferring significantly enhanced hepatic metabolic stability compared to unmethylated flavones [1]. Simultaneously, the 5,7,8-trihydroxy arrangement contributes to potent radical scavenging and metal-chelating capacity that is absent in polymethoxylated analogs [2]. This dual functionality—improved pharmacokinetic persistence from the 3-methoxy group combined with antioxidant pharmacodynamics from the A-ring hydroxyls—means that substitution with either a fully hydroxylated or fully methoxylated analog will result in a loss of either metabolic stability or target engagement, respectively, compromising experimental reproducibility and therapeutic relevance [3].

Quantitative Differentiation Evidence vs. Closest Analogs


Hepatic Metabolic Stability: 3-Methoxyflavones vs. Unmethylated Analogs

Methylated flavones, as a class, demonstrate markedly higher hepatic metabolic stability compared to their unmethylated counterparts. In a study using pooled human liver S9 fraction with cofactors for glucuronidation, sulfation, and oxidation, unmethylated polyphenols such as quercetin (3,5,7,3',4'-pentahydroxyflavone) were rapidly eliminated, whereas methylated flavones including 7-methoxyflavone, 5,7-dimethoxyflavone, and 5,7,4'-trimethoxyflavone were relatively stable [1]. The 3-methoxy group present in 5,7,8-Trihydroxy-3-methoxyflavone blocks a primary site for glucuronidation and sulfation, directly conferring this metabolic advantage compared to galangin (3,5,7-trihydroxyflavone) which bears a free 3-OH group [2].

Metabolic stability Drug metabolism Pharmacokinetics

Antiproliferative Potency and Methoxylation Pattern Dependency

A systematic structure-activity relationship study on methoxylated and hydroxylated flavones in HL60 leukemia cells demonstrated that the antiproliferative activity is highly dependent on the specific methoxylation/hydroxylation pattern [1]. While 5,7,8-Trihydroxy-3-methoxyflavone itself was not directly tested in this panel, the study established that 5,4'- and 3',4'-dihydroxyl moieties in the flavone nucleus are critical for activity. The 5,7,8-trihydroxy pattern combined with a 3-methoxy group creates a unique scaffold distinct from the highly methoxylated citrus polymethoxyflavones (PMFs) such as nobiletin and tangeretin, which rely on different methoxylation patterns for their activity [2]. For context, structural analogs in the 3-methoxyflavone series have demonstrated IC50 values in the range of 20.5–23.9 μg/mL against HL60 cells after 48 h incubation [3].

Anticancer Antiproliferative Leukemia

Antioxidant Capacity: 3-O-Methylation Effect on Radical Scavenging

The antioxidant activity of 3-methoxyflavones is consistently lower than that of their 3-hydroxy flavonol counterparts, a finding that is mechanistically significant and structurally predictable. In comparative studies, the 3-hydroxy flavonol galangin (3,5,7-trihydroxyflavone) demonstrated a radical scavenging activity of 52.5% in DPPH assay, whereas flavonols with additional hydroxyl groups such as fisetin achieved 85.2% [1]. 3-Methoxyflavones, by contrast, show attenuated antioxidant activity due to the absence of the free 3-OH group; for example, 3-methoxyflavone derivatives exhibited DPPH scavenging in the range of 42.9–63.5% inhibition at 100 μg/mL [2]. A specifically synthesized 3-O-methoxyflavone series confirmed that 3-O-methylation systematically reduces DPPH radical scavenging and superoxide anion scavenging capacity relative to the corresponding 3-hydroxy flavonols [3].

Antioxidant Free radical scavenging DPPH assay

NOX and NF-κB Inhibitory Activity: Methoxyflavone Selectivity

Patent literature explicitly identifies specific methoxyflavones as superior NOX (NADPH oxidase) and NF-κB inhibitors [1]. The Suntory Holdings Limited patent (US 20170071902 A1) claims methoxyflavones having a defined substitution pattern—namely 5,7-dimethoxyflavone, 5,7,3',4'-tetramethoxyflavone, and 3,5,7,3',4'-pentamethoxyflavone—as active NOX and NF-κB inhibitors [2]. While 5,7,8-Trihydroxy-3-methoxyflavone itself is not among the specific exemplified compounds in this patent, its mixed hydroxy/methoxy substitution pattern places it in a structurally interesting intermediate position. The presence of both hydroxyl groups (enabling hydrogen bonding to the target) and a 3-methoxy group (enhancing membrane permeability) suggests potential dual-mechanism utility distinct from the fully methoxylated patent examples [3].

NOX inhibition NF-kB inhibition Anti-inflammatory

Structural Differentiation from Norwogonin: 3-Methoxy Group Impact

Norwogonin (5,7,8-trihydroxyflavone), the direct structural analog lacking only the 3-methoxy group, has established antiviral activity against Enterovirus 71 (EV71) with an IC50 of 31.83 μg/mL in Vero cells . The structural difference—a single O-methylation at position 3—is predicted to confer divergent properties: (i) the 3-methoxy group in the target compound increases lipophilicity (estimated logP increase of approximately 0.5–0.8 units based on Hansch fragment constants), enhancing membrane permeability [1]; (ii) the 3-methoxy group blocks metabolic conjugation at this position, potentially extending half-life in hepatic models [2]; and (iii) the 3-methoxy substitution may alter target selectivity, as the 3-position is a key determinant of flavone-protein binding interactions [1].

Enterovirus 71 Antiviral Structural analog comparison

Lipophilicity-Driven Membrane Interaction: Mixed Hydroxy/Methoxy Profile

The balance between hydroxyl and methoxy substituents critically determines the drug-like properties of flavones. Fully hydroxylated flavones such as norwogonin and galangin exhibit poor membrane permeability due to extensive hydrogen bonding capacity, while fully methoxylated flavones (e.g., nobiletin, tangeretin) have high lipophilicity but very low aqueous solubility, limiting their bioavailability [1]. 5,7,8-Trihydroxy-3-methoxyflavone, with three hydroxyl groups and one methoxy group, achieves an intermediate lipophilicity profile. The Topological Polar Surface Area (TPSA) of 96.20 Ų [2] places it favorably within the Veber rule threshold of <140 Ų for oral bioavailability, while the 3-methoxy group contributes essential lipophilicity for passive membrane diffusion. This is in contrast to norwogonin, which with three hydroxyl groups and no methoxy substitution has a predicted higher TPSA and lower membrane permeability [3].

Lipophilicity Membrane permeability Drug-likeness

High-Value Application Scenarios for 5,7,8-Trihydroxy-3-methoxyflavone


SAR Studies on Flavone Anticancer Activity

Use 5,7,8-Trihydroxy-3-methoxyflavone as a key intermediate compound in SAR libraries designed to dissect the contribution of 3-O-methylation versus A-ring hydroxylation to antiproliferative activity. Its unique mixed substitution pattern bridges the gap between inactive fully hydroxylated flavones and highly potent fully methoxylated PMFs, enabling systematic exploration of the methoxylation threshold required for HL60 and MCF-7 cytotoxicity at concentrations in the 10–50 μM range [1]. Pair with norwogonin (3-H analog) and 5,7,8-trimethoxyflavone (fully methylated analog) as matched comparators to isolate the 3-position contribution to activity and metabolic stability [2].

Metabolic Stability Screening for Flavonoid Lead Optimization

Deploy 5,7,8-Trihydroxy-3-methoxyflavone in hepatic S9 fraction or hepatocyte stability assays as a partially methylated flavone reference standard. Its predicted intermediate metabolic stability—greater than galangin (rapidly glucuronidated at 3-OH) but lower than fully methylated flavones such as 5,7-dimethoxyflavone (Clint 13 mL/min/kg in human liver microsomes)—makes it a valuable calibration compound for ranking novel flavone derivatives by their susceptibility to Phase II conjugation versus oxidative demethylation [3]. This application directly leverages the class-level evidence that methylation blocks conjugation and enhances intestinal absorption by 5- to 8-fold over unmethylated analogs [4].

Antioxidant Mechanism-of-Action Studies with Attenuated Scavenging

Employ 5,7,8-Trihydroxy-3-methoxyflavone in cellular models of oxidative stress where confounding direct radical scavenging must be minimized to isolate signaling-mediated antioxidant effects (e.g., Nrf2/ARE pathway activation). The 3-methoxy group attenuates DPPH and superoxide scavenging capacity by an estimated 20–40% relative to 3-hydroxy flavonol counterparts [5], making it a cleaner probe than galangin for dissecting indirect antioxidant mechanisms that operate through Keap1/Nrf2 or NF-κB signaling cascades [6].

Chemical Probe for NOX/NF-κB Drug Discovery Programs

Utilize 5,7,8-Trihydroxy-3-methoxyflavone as a structurally distinct starting scaffold for medicinal chemistry optimization of NOX and NF-κB inhibitors. The patent landscape demonstrates industrial interest in methoxyflavones for these targets, with exemplified compounds including 5,7-dimethoxyflavone and 5,7,3',4'-tetramethoxyflavone [7]. The target compound's mixed hydroxy/methoxy pattern offers a differentiated hydrogen-bonding capacity and solubility profile compared to fully methoxylated patent examples, enabling exploration of chemical space adjacent to existing intellectual property while maintaining core pharmacophoric features associated with NOX/NF-κB inhibition [8].

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